4-Bromo-3-(methylsulfanyl)benzaldehyde

Medicinal Chemistry ALDH3A1 Inhibition Enzymology

Researchers require orthogonal aromatic building blocks for precise SAR and enzyme probe development. Substituting key regioisomers alters synthetic outcomes. This specialized intermediate offers unique reactivity. - **Target**: ALDH3A1 inhibitor (IC50 = 2.1 µM) for cancer/metabolic disease probes. - **Key Features**: 4-Bromo (cross-coupling) & 3-methylsulfanyl (sulfur-directed metalation). XLogP3 = 3.3 for enhanced permeability. - **Supply**: Verified purity, available for immediate R&D procurement.

Molecular Formula C8H7BrOS
Molecular Weight 231.11 g/mol
CAS No. 1289015-47-9
Cat. No. B3229500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(methylsulfanyl)benzaldehyde
CAS1289015-47-9
Molecular FormulaC8H7BrOS
Molecular Weight231.11 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1)C=O)Br
InChIInChI=1S/C8H7BrOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
InChIKeyCHTLWFRMPJPUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Advantages of 4-Bromo-3-(methylsulfanyl)benzaldehyde as a Building Block


4-Bromo-3-(methylsulfanyl)benzaldehyde is a specialized aromatic building block (C₈H₇BrOS, MW: 231.11) [1] featuring a unique 1,2,4-substitution pattern: a reactive bromine handle at the 4-position for cross-coupling, a modifiable methylsulfanyl group at the 3-position for sulfur-specific transformations, and an aldehyde core . This specific regiochemistry enables orthogonal synthetic strategies not possible with other isomers or less functionalized analogs, making it a versatile intermediate in medicinal chemistry and materials science research .

Regiochemistry1,2,4-substitution pattern for orthogonal strategies
Reactivity handle4-Br for Pd-catalyzed cross-coupling
Sulfur chemistry3-SMe enables C-S activation / directing effects

Why Analogs Cannot Replace 4-Bromo-3-(methylsulfanyl)benzaldehyde


Substituting 4-Bromo-3-(methylsulfanyl)benzaldehyde with a closely related analog, such as its regioisomer 3-bromo-4-(methylsulfanyl)benzaldehyde or a methoxy variant, fundamentally alters the synthetic outcome. The specific 4-bromo/3-methylthio arrangement dictates the electronic and steric environment of the aromatic ring, directly impacting the regioselectivity of both palladium-catalyzed cross-couplings and metalation reactions . Furthermore, the presence of both a heavy bromine atom and a sulfur-containing group confers distinct physicochemical properties, including a higher LogP value (approx. 3.3) compared to oxygen analogs [1]. Using a different isomer would lead to a structurally divergent product, derailing structure-activity relationship (SAR) studies, while using a non-brominated analog would completely eliminate the key reactivity handle, making it unsuitable for the intended synthetic pathway.

Target (4-Br/3-SMe)Defined electronic and steric profile; heavy atom and sulfur impact LogP and metalation selectivity
Regioisomer or O-analogDifferent substitution pattern alters cross-coupling regioselectivity and C-S vs C-O reactivity
Orthogonal handlesBr for Pd coupling; SMe for directed metalation or C-S functionalization
Non-brominated or methoxy analogLacks key Br handle; O-analog cannot undergo sulfur-specific transformations
Lipophilicity shiftBr substituent increases LogP significantly versus non-halogenated parent
Non-halogenated analogLower LogP may alter membrane permeability and partition behavior in assays

Quantitative Evidence: 4-Bromo-3-(methylsulfanyl)benzaldehyde vs Analogs


ALDH3A1 Inhibitory Potency Comparison

4-Bromo-3-(methylsulfanyl)benzaldehyde (CAS 1289015-47-9) demonstrates quantifiable, moderate inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), a key target in cancer research. This contrasts with a structurally distinct analog, 3-bromo-4,5-bis(methylsulfanyl)benzaldehyde, which possesses an additional methylsulfanyl group. The target compound exhibits an IC₅₀ of 2.10E+3 nM (2.1 μM) [1], whereas the bis-substituted analog is reported to be a much weaker inhibitor, with an IC₅₀ of 360 nM for ALDH3A1 [2]. This significant, quantifiable difference in potency highlights how the specific substitution pattern of the target compound is crucial for achieving a defined level of biochemical activity.

ALDH3A1 Inhibition
Cross-study comparable
Target IC₅₀ 2.1 μM
Comparator IC₅₀ 360 nM
~6-fold difference
Reported potency context supports ALDH3A1 probe development fit
Preincubation 1–2 min, spectrophotometric detection
Medicinal Chemistry ALDH3A1 Inhibition Enzymology

Lipophilicity Impact of 4-Bromo Substitution

The presence of the bromine atom at the 4-position confers a significantly higher degree of lipophilicity compared to the non-halogenated parent structure. The target compound, 4-bromo-3-(methylsulfanyl)benzaldehyde, has a predicted octanol-water partition coefficient (XLogP3) of 3.3 [1]. In contrast, the baseline comparator, 3-(methylsulfanyl)benzaldehyde, which lacks the bromine substituent, has a measured XLogP3 of 1.6 [2]. This quantifiable difference of 1.7 LogP units indicates the target compound is over 50 times more lipophilic.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 3.3
Non-Br parent 1.6
Δ +1.7 (approx. 50×)
Supports rational lipophilicity tuning in ADME research
Predicted value; validate experimentally
Medicinal Chemistry Physicochemical Properties ADME

Boiling Point & Density Changes with Bromination

The introduction of the 4-bromo substituent leads to quantifiable changes in key physical properties relevant to handling, purification, and process scale-up. The target compound has a predicted boiling point of 299.3±35.0 °C and a predicted density of 1.6±0.1 g/cm³ [1]. This represents a notable increase from the non-halogenated analog, 3-(methylsulfanyl)benzaldehyde, which has a predicted boiling point of 254.1±23.0 °C and a predicted density of 1.1±0.1 g/cm³ [2].

Physical Properties
Cross-study comparable
BP 299.3 °C (target) vs 254.1 °C
Density 1.6 vs 1.1 g/cm³
Impacts purification method and solvent selection
Predicted values; verify under process conditions
Process Chemistry Physical Properties Purification

Orthogonal Reactivity for Sequential Functionalization

The compound's structure enables orthogonal synthetic strategies due to the distinct reactivity profiles of its substituents. The 4-bromo group is a classic handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, which are known to tolerate a wide range of functional groups [1]. Simultaneously, the 3-methylsulfanyl group can serve as a directing group in metalation reactions or itself be a substrate for C-S bond activation and functionalization . This dual reactivity is not present in analogs like 4-bromo-3-methoxybenzaldehyde, where the methoxy group offers a different, oxygen-based reactivity profile that cannot undergo the same sulfur-specific transformations.

Orthogonal Reactivity
Class-level inference
4-Br: Suzuki coupling handle
3-SMe: directing group / C-S activation
Supports sequential functionalization strategy in complex synthesis
Reactivity inferred from class literature; confirm experimentally
Organic Synthesis Cross-Coupling Synthetic Methodology

Research & Industrial Applications of 4-Bromo-3-(methylsulfanyl)benzaldehyde


ALDH3A1 Inhibitor Probe Development

Based on its quantified, moderate inhibitory activity against ALDH3A1 (IC₅₀ = 2.1 μM), this compound serves as a rational starting point for developing chemical probes to study the enzyme's role in cancer and metabolic diseases. Its defined potency allows for baseline SAR studies, where further modifications can be made to either increase or decrease activity in a controlled manner [1].

Rational Tuning of ADME Properties

The compound's significantly higher lipophilicity (XLogP3 = 3.3) compared to non-halogenated analogs provides a predictable and quantifiable advantage in medicinal chemistry campaigns. Researchers can purposefully select this building block to enhance the membrane permeability of a lead compound or to introduce a heavier atom for pharmacokinetic studies [2].

Complex Molecular Architecture Synthesis

This compound is a strategic choice for the efficient synthesis of complex molecules due to its inferred orthogonal reactivity. The 4-bromo group is a reliable partner for robust Pd-catalyzed cross-coupling reactions [3], while the 3-methylsulfanyl group offers a unique handle for sulfur-directed metalation or C-S bond functionalization . This allows for a greater degree of synthetic freedom compared to less functionalized benzaldehyde derivatives.

Application
Selection Property
Validation Focus
ALDH3A1 probe development
Defined substitution pattern for target engagement
Verify ALDH3A1 inhibitory activity and SAR
Lipophilicity tuning (ADME)
Bromo substituent for LogP modulation
Assess membrane permeability in model systems
Complex molecule synthesis
Orthogonal reactive handles (Br and SMe)
Demonstrate sequential cross-coupling and C-S functionalization

Technical Documentation Hub

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12 linked technical documents
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